2-imino-10-propyltetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile
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Overview
Description
LSM-24581 is a ketal.
Scientific Research Applications
Synthesis and Characterization : The reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with various aldehydes, including the formation of compounds related to 2-imino-10-propyltetrahydro-8a,3-(epoxymethano)chromene, has been studied. These reactions typically proceed through the formation of 8a-hydroxyhexahydro-2H-chromene-3,3,4,4-tetracarbonitrile, leading to the desired products. The stereochemical features of these products are determined by the reaction path, as suggested by X-ray diffraction data (Sheverdov et al., 2019).
Chemical Reactions and Pathways : The condensation of salicylaldehydes and malononitrile has been reinvestigated to synthesize new dimeric chromene derivatives, including structures similar to 2-iminochromene. These compounds have shown potential biological activity, such as inhibiting the growth of fungi and reducing ochratoxin A production (Costa et al., 2008).
Green Chemistry Applications : A green, eco-friendly protocol has been demonstrated for the synthesis of compounds like 2-imino-2H-chromene-3-carbonitrile. This synthesis involves mild, clean reaction conditions and the absence of catalysts, highlighting the compound's relevance in environmentally friendly chemical processes (Yadav et al., 2015).
Synthetic Applications in Organic Chemistry : The synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating the piperazine moiety involves compounds similar to 2-imino-2H-chromene derivatives. These compounds have potential applications in the construction of more complex molecular structures (Mekky & Sanad, 2019).
Biological Applications : Compounds related to 2-imino-2H-chromene have been evaluated for their in vitro anticancer activity against human cancer cell lines, indicating their potential utility in medicinal chemistry (Makowska et al., 2018).
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
9-imino-12-propyl-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-2-5-12-15(10-19)13(20)22-16(21-12)7-4-3-6-11(16)14(15,8-17)9-18/h11-12,20H,2-7H2,1H3 |
InChI Key |
GXTWAXDCKTXFAL-UHFFFAOYSA-N |
SMILES |
CCCC1C2(C(=N)OC3(O1)CCCCC3C2(C#N)C#N)C#N |
Canonical SMILES |
CCCC1C2(C(=N)OC3(O1)CCCCC3C2(C#N)C#N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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